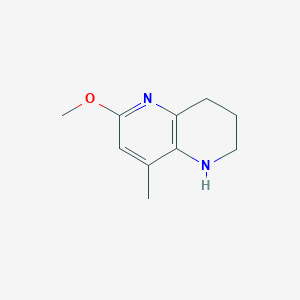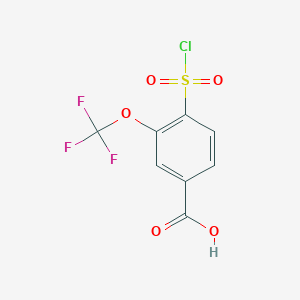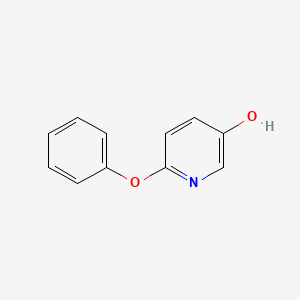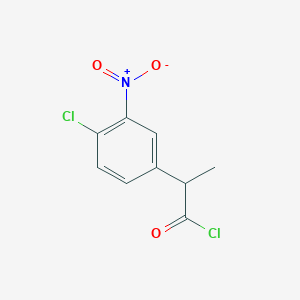
2,3-二氯-5-(三氟甲基)吡啶-4-羧酸(4-氯苯基)甲酯
描述
“(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, including “(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate”, contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the desired target compound . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
- 过去三十年来,对2,3,5-DCTF衍生物的需求一直在稳步增长 。其合成涉及3-甲基吡啶的直接氯化和氟化,然后是吡啶环的芳香族核氯化。
- 研究人员已经研究了2,3,5-DCTF衍生物的抗病毒活性。 取代的芳基显着影响抑制活性 。
农药和作物保护
除草剂和杂草控制
抗病毒研究
化学中间体
作用机制
Target of Action
It is reported that trifluoromethylpyridine derivatives, which this compound is a part of, are used in the protection of crops from pests . This suggests that the compound may target certain enzymes or proteins in pests that are crucial for their survival.
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the death of the pests.
Pharmacokinetics
Trifluoromethylpyridines are known for their stability and resistance to metabolic degradation, which can lead to increased bioavailability .
未来方向
生化分析
Biochemical Properties
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to the inhibition of their activity. This interaction is primarily due to the compound’s ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine. Additionally, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate interacts with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the enzyme’s active site. Additionally, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions result in the modulation of various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its impact on cellular processes .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme inhibition and improved cellular responses. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for achieving desired biological effects while minimizing toxicity .
Metabolic Pathways
(4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites. These metabolic pathways are crucial for the compound’s elimination from the body and its overall biological activity. Additionally, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate can influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis .
Transport and Distribution
Within cells and tissues, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate is transported and distributed through specific mechanisms. Transporters and binding proteins play a vital role in facilitating its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters. These properties determine its accumulation in target tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, (4-Chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate can interact with nuclear receptors, modulating gene expression and cellular responses. These subcellular interactions are essential for the compound’s overall biological activity .
属性
IUPAC Name |
(4-chlorophenyl)methyl 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-8-3-1-7(2-4-8)6-23-13(22)10-9(14(18,19)20)5-21-12(17)11(10)16/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHHLAXCCUQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=C(C(=NC=C2C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121790 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656294-84-6 | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2,3-dichloro-5-(trifluoromethyl)-, (4-chlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)







![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
